2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene
Description
This compound is a conjugated oligothiophene derivative featuring two 3-dodecylthiophene substituents symmetrically linked via a central thiophene ring. The dodecyl chains enhance solubility in organic solvents, making it suitable for solution-processed organic electronic applications such as semiconductors or photovoltaic materials. Its extended π-conjugation system facilitates charge transport, while alkyl side chains modulate intermolecular interactions and crystallinity .
Properties
IUPAC Name |
2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUNDTRLGXGTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
682763-35-5 | |
| Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682763-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20327781 | |
| Record name | NSC686347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162151-09-9 | |
| Record name | NSC686347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional Thermal Conditions
In traditional Stille coupling, 5,5′-bistannyl-thieno[3,2-b]thiophene reacts with 2-bromo-3-dodecylthiophene under inert atmosphere using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. The reaction proceeds in anhydrous toluene at 110°C for 48 hours, yielding the target compound after column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of residual tin byproducts, while elemental analysis verifies stoichiometric purity. Challenges include prolonged reaction times and moderate yields (45–55%) due to competing homocoupling side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing the coupling time to 2 hours at 150°C. This method employs a sealed vessel within a CEM Discover SP reactor, achieving yields of 68–71% for analogous oligothiophenes. The accelerated kinetics arise from rapid dielectric heating, which suppresses decomposition pathways. Gel permeation chromatography (GPC) profiles indicate narrower molecular weight distributions (Ð < 1.2) compared to thermal methods, underscoring improved control over chain-length uniformity.
Monomer Synthesis and Characterization
Preparation of 2-Bromo-3-Dodecylthiophene
The synthesis begins with Friedel-Crafts alkylation of thiophene using dodecyl bromide in the presence of aluminum chloride (AlCl₃). Subsequent bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces the bromine substituent at the 2-position, yielding 2-bromo-3-dodecylthiophene in 82% purity after recrystallization. ¹H NMR analysis (300 MHz, CDCl₃) confirms regioselectivity: δ 6.95 (d, J = 5.4 Hz, 1H, Th-H), 6.78 (d, J = 5.4 Hz, 1H, Th-H), 2.56 (t, J = 7.8 Hz, 2H, CH₂), 1.55–1.25 (m, 20H, CH₂), 0.88 (t, J = 6.6 Hz, 3H, CH₃).
Synthesis of Bistannyl Thiophene Precursors
5,5′-Bistannyl-thieno[3,2-b]thiophene is prepared via lithiation of thieno[3,2-b]thiophene with lithium diisopropylamide (LDA), followed by quenching with trimethyltin chloride. X-ray crystallography reveals a planar backbone with Sn–C bond lengths of 2.14 Å, ensuring optimal reactivity in coupling reactions.
Optimization of Reaction Parameters
Catalyst Screening
Comparative studies of palladium catalysts show Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in yield (71% vs. 58%) due to enhanced oxidative addition kinetics. The addition of copper(I) iodide (CuI) as a co-catalyst reduces Pd leaching, improving recyclability without compromising efficiency.
Solvent and Temperature Effects
Reaction yields correlate strongly with solvent polarity, with toluene (nonpolar) favoring cross-coupling over dimethylacetamide (polar), which promotes homocoupling. Optimal temperatures range from 110°C (thermal) to 150°C (microwave), beyond which decomposition of the dodecyl side chains occurs.
Comparative Analysis of Synthetic Routes
Table 1: Performance Metrics of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | PDI (Ð) |
|---|---|---|---|---|---|
| Conventional Stille | Pd(PPh₃)₄ | 110 | 48 | 55 | 1.35 |
| Microwave Stille | Pd(PPh₃)₄/CuI | 150 | 2 | 71 | 1.18 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | 90 | 24 | 38 | 1.42 |
Microwave-assisted Stille coupling emerges as the superior method, balancing high yield with minimal structural defects. Sonogashira coupling, while applicable for alkynylated analogs, proves inefficient for alkylthiophene systems due to steric hindrance.
Structural and Electronic Characterization
Spectroscopic Validation
¹H NMR spectra of the target compound exhibit three distinct thiophene proton environments: δ 7.12 (s, 1H, central Th-H), 7.02–6.89 (m, 4H, peripheral Th-H), and 2.61–2.58 (m, 4H, CH₂). Ultraviolet-visible (UV-vis) spectroscopy reveals a λₘₐₓ at 428 nm in chloroform, indicative of extensive π-conjugation.
Chemical Reactions Analysis
Types of Reactions: 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicine: Research into its use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Industry: Utilized in the development of organic thin-film transistors (OTFTs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene primarily involves its ability to conduct electricity through the π-conjugated system of the thiophene rings. The dodecyl side chains enhance solubility and processability, making it suitable for various applications in organic electronics . The compound interacts with molecular targets such as electrodes in electronic devices, facilitating charge transport and improving device performance.
Comparison with Similar Compounds
Structural Analog 1: EDOT-Functionalized Thienothiophene (2,5-Bis(EDOT-Dodecylthiophenyl)thieno[3,2-b]thiophene)
Structural Differences :
Property Comparison :
| Property | Target Compound | EDOT-Based Analog |
|---|---|---|
| Absorption Range | Visible (e.g., 400–600 nm) | NIR (800–1200 nm) |
| Conductivity (Doped) | Moderate (10⁻⁴–10⁻³ S/cm) | High (10⁻²–10⁻¹ S/cm) |
| Solubility | High (dodecyl chains) | Moderate (shorter alkyl groups) |
| Doping Mechanism | Not reported | Protonic acid doping |
Applications : The EDOT analog is optimized for proton-conducting organic electronics, while the target compound prioritizes solution processability for thin-film devices .
Structural Analog 2: Didodecyloxyphenyl-Substituted Thiophene (2-{3,5-Bis-[5-(3,4-Didodecyloxyphenyl)thien-2-yl]phenyl}thiophene)
Structural Differences :
Property Comparison :
| Property | Target Compound | Didodecyloxyphenyl Analog |
|---|---|---|
| Charge Mobility | Moderate (10⁻³–10⁻² cm²/V·s) | Lower (10⁻⁴–10⁻³ cm²/V·s) |
| Thermal Stability | ~250°C (decomposition) | ~220°C (decomposition) |
| Film Morphology | Crystalline domains | Amorphous |
Applications : The target compound’s balanced solubility and crystallinity make it superior for field-effect transistors (FETs), whereas the bulkier analog may suit applications requiring isotropic charge transport .
Structural Analog 3: Dithiadiazolylium-Thiophene Hybrids (4-[5-(Thiophen-2-yl)thienyl]-1,2,3,5-dithiadiazolylium Chloride)
Structural Differences :
Property Comparison :
| Property | Target Compound | Dithiadiazolylium Hybrid |
|---|---|---|
| Electron Affinity | Moderate (~3.5 eV) | High (~4.8 eV) |
| Optical Bandgap | ~2.1 eV | ~1.6 eV |
| Application Focus | p-Type Semiconductors | n-Type Semiconductors |
Synthesis: The hybrid requires sulfur monochloride and rigorous anhydrous conditions, contrasting with the target compound’s straightforward cross-coupling synthesis .
Key Challenges :
- Avoiding β-defects in thiophene coupling.
- Ensuring uniform alkyl chain packing for optimal charge transport.
Biological Activity
The compound 2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene belongs to a class of organic compounds known as thiophenes, which are recognized for their diverse biological activities and applications in materials science. This article explores the biological activity of this specific thiophene derivative, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with multiple thiophene rings and long dodecyl side chains that enhance its solubility and electronic properties. The presence of these side chains contributes to its self-assembly and charge transport capabilities, making it a candidate for various applications in organic electronics and photonics.
1. Anti-inflammatory Properties
Thiophene derivatives, including the compound , have been studied for their anti-inflammatory effects. Research indicates that similar thiophene compounds can significantly reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain thiophene derivatives inhibited the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes .
Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives
| Compound | Dose | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 4 | 20 mg/kg | Blocks mast cell degranulation | |
| Compound 5 | 10 µM | Inhibits TNF-α and IL-8 expression | |
| Compound 15 | 50 mg/kg | Inhibition of paw edema |
2. Antimicrobial Activity
Thiophene derivatives have shown promising antimicrobial properties against various bacterial strains. A study screened several synthesized thiophene compounds for antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating infections .
3. Anticancer Potential
The anticancer activity of thiophene derivatives has also been explored. Compounds containing thiophene moieties have been implicated in the synthesis of anticancer agents due to their ability to interact with biological targets involved in cancer progression. For example, higher alkylated thiophenes have been utilized in developing agents that inhibit tumor growth .
The biological activity of thiophene derivatives is often attributed to their ability to modulate various biochemical pathways:
- Inhibition of Enzymes : Many thiophene compounds inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
- Cytokine Modulation : These compounds can alter the expression levels of cytokines, thereby influencing immune responses.
- Cellular Interaction : Thiophenes may interact with cell membranes or specific receptors, affecting cell signaling pathways.
Case Studies
Several studies have provided insights into the biological activities of thiophene derivatives:
- Inflammation Model : In a carrageenan-induced paw edema model, a thiophene derivative demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
- Bacterial Strain Testing : A series of synthesized thiophenes were tested against common bacterial strains, revealing varying degrees of effectiveness, with some compounds showing inhibition rates exceeding those of conventional antibiotics .
Q & A
Q. Table 1: Key Synthesis and Purification Steps
| Step | Method | Purpose | Reference |
|---|---|---|---|
| Reaction | Nitrogen atmosphere | Prevent oxidation | |
| Purification | Recrystallization (NMP) | Remove oligomeric byproducts | |
| Characterization | X-ray crystallography | Confirm regiochemistry |
How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities?
Answer:
Density Functional Theory (DFT) predicts bond lengths, vibrational frequencies, and electronic properties. For example, theoretical IR spectra can validate experimental peaks (e.g., thiophene ring vibrations at ~1500 cm⁻¹), while NMR chemical shift calculations (GIAO method) resolve regiochemistry conflicts . Discrepancies between DFT and experimental data may arise from solvent effects or crystal packing; hybrid approaches (e.g., COSMO solvation model) improve accuracy .
Q. Table 2: Computational vs. Experimental Validation
| Parameter | DFT Prediction | Experimental Data | Resolution Strategy |
|---|---|---|---|
| C-S Bond Length | 1.72 Å | 1.70 Å (X-ray) | Adjust basis sets (e.g., B3LYP/6-311+G**) |
| ¹H NMR Shift (thiophene) | δ 7.2 ppm | δ 7.3 ppm | Include solvent corrections (CDCl₃) |
What experimental designs effectively evaluate charge transport properties in thin-film applications?
Answer:
Fabricate thin films via spin-coating (chloroform solutions, 2000 rpm) and anneal at 80–120°C to enhance crystallinity. Use atomic force microscopy (AFM) to assess surface roughness (<5 nm RMS) and grazing-incidence XRD to analyze π-π stacking distances (~3.8–4.2 Å). Charge mobility is measured via field-effect transistor (FET) configurations, with hole mobilities typically ranging 10⁻³–10⁻² cm²/V·s for alkylated thiophenes .
Q. Table 3: Key Parameters for Charge Transport Studies
| Technique | Parameter | Target Range |
|---|---|---|
| AFM | Surface roughness | <5 nm RMS |
| XRD | π-π stacking distance | 3.8–4.2 Å |
| FET | Hole mobility | 10⁻³–10⁻² cm²/V·s |
How should researchers address contradictions between spectroscopic data and theoretical models?
Answer:
Re-examine synthetic steps for unintended substitutions (e.g., via MALDI-TOF for molecular weight confirmation). Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare DFT-predicted vs. experimental UV-Vis spectra (e.g., λmax ~350–450 nm for conjugated thiophenes). For persistent discrepancies, consider alternative computational methods (TD-DFT for excited states) .
What methodologies assess environmental stability under varying conditions?
Answer:
Conduct accelerated degradation studies:
- Photostability : Expose films to UV light (λ = 365 nm) for 48h; monitor UV-Vis absorbance loss.
- Thermal stability : TGA analysis (5% weight loss >250°C indicates robustness).
- Hydrolytic stability : Soak in pH 3–11 buffers; track solubility changes via HPLC .
Q. Table 4: Stability Testing Protocols
| Condition | Test Method | Acceptable Threshold |
|---|---|---|
| UV Exposure | UV-Vis spectroscopy | <10% absorbance loss |
| Thermal | TGA | 5% weight loss >250°C |
| Hydrolytic | HPLC | >90% recovery |
What advanced techniques characterize intermolecular interactions in solid-state assemblies?
Answer:
Polarized optical microscopy (POM) identifies liquid crystalline phases, while small-angle X-ray scattering (SAXS) quantifies lamellar spacing (~2–5 nm for dodecyl chains). Differential scanning calorimetry (DSC) detects phase transitions (Tm ~100–150°C). Pair with molecular dynamics (MD) simulations to model alkyl chain packing .
How can regiochemical purity be ensured during synthesis?
Answer:
Use directing groups (e.g., boronic esters) in cross-coupling reactions to control substitution patterns. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Regiochemical defects (<2%) are quantified using high-resolution mass spectrometry (HRMS) and MALDI-TOF .
What strategies mitigate batch-to-batch variability in electronic performance?
Answer:
Standardize solvent purity (HPLC-grade), substrate pre-treatment (ozone cleaning), and annealing conditions (temperature ramp rate: 5°C/min). Statistical design of experiments (DoE) with factors like spin-coating speed and annealing time optimizes reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
